N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-(4-cyano-5-morpholin-4-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25(16-17-5-3-2-4-6-17)31(27,28)19-9-7-18(8-10-19)21-24-20(15-23)22(30-21)26-11-13-29-14-12-26/h2-10H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNWBIFIXWSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an amide, under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s functional groups can be exploited to create novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound differs from analogs primarily in the substituents on the oxazole ring and the choice of heterocycle. Key structural analogs include:
*Estimated based on structural similarity to analogs.
Key Observations :
- Heterocycle Substitution : Replacing oxazole with thiazole () or triazole () introduces distinct electronic and steric profiles. Thiazole’s sulfur atom may improve π-stacking interactions, while triazole’s nitrogen-rich structure could enhance hydrogen bonding .
- Lipophilicity : D434-0537’s logP of 2.85 suggests greater membrane permeability but may compromise solubility, a trade-off critical for bioavailability .
Physicochemical and Pharmacokinetic Implications
- Solubility: Morpholine’s oxygen atom provides hydrogen-bonding capacity, likely making the target compound more soluble than D434-0972 (pyrrolidine) or D434-0537 (phenethylamino) .
- Metabolic Stability : The triazole derivative () includes a fluorine atom, which often reduces metabolic degradation by blocking cytochrome P450 oxidation .
- Synthetic Accessibility : highlights the use of morpholine in synthesizing thiazol-2-yl derivatives, suggesting shared synthetic routes for morpholine-containing analogs .
Pharmacological Potential
While direct activity data are absent, structural analogs provide clues:
Biological Activity
N-benzyl-4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group, a cyano group, and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The IUPAC name of the compound is N-benzyl-4-(4-cyano-5-morpholin-4-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide. Its molecular formula is with a molecular weight of 426.50 g/mol. The compound's structure facilitates various interactions with biological targets, making it a candidate for further research.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Oxazole Ring : Cyclization of a nitrile and an amide under acidic or basic conditions.
- Introduction of the Morpholine Ring : Nucleophilic substitution of a halogenated intermediate with morpholine.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.
- Benzylation and Methylation : Final modifications to achieve the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U937 | 0.12 | Inhibits cell proliferation |
| 16a | SK-MEL-2 | 0.089 | Selective hCA IX inhibitor |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds .
The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and thereby affecting cellular signaling pathways. The sulfonamide group is particularly significant as it can form hydrogen bonds with target proteins, enhancing binding affinity.
Case Studies
- In vitro Studies : A study demonstrated that derivatives of oxazole-based compounds showed higher cytotoxicity than traditional chemotherapeutics like doxorubicin against human leukemia cells (CEM-C7) and breast cancer cells (MCF-7). These compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
- Selectivity Studies : Further evaluations indicated that certain derivatives selectively inhibited carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This selectivity suggests that modifications to the chemical structure could enhance therapeutic efficacy while minimizing side effects .
Q & A
Q. Characterization Techniques :
| Method | Purpose |
|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and integration ratios. |
| FT-IR | Identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹). |
| Mass Spectrometry | Verify molecular weight (e.g., ESI-MS for [M+H]⁺). |
| HPLC | Assess purity (>95% by reverse-phase C18 column, acetonitrile/water). |
Critical steps require controlled reaction conditions (e.g., DMSO as solvent, 100°C for cyclization).
Advanced: How can researchers optimize the reaction conditions to improve the yield of the oxazole core formation?
Answer:
Optimization strategies include:
- Temperature : 80–120°C (higher yields at 100°C).
- Solvent Polarity : DMSO outperforms DMF due to superior solvation of intermediates.
- Catalysts : 5 mol% p-toluenesulfonic acid (p-TsOH) enhances cyclization efficiency.
- Monitoring : Real-time LC-MS tracks intermediate formation.
Example : Yields improved from 60% to 85% in DMSO at 100°C with p-TsOH. Systematic Design of Experiments (DOE) identifies optimal parameters.
Basic: What in vitro assays are suitable for initial cytotoxicity screening?
Answer:
- Daphnia magna Toxicity Test : Acute toxicity (LC₅₀) via 48h exposure.
- MTT Assay : Viability testing on cancer cell lines (HeLa, MCF-7) at 1–100 μM.
- Validation : Triplicate runs with IC₅₀ calculation (e.g., GraphPad Prism software).
Advanced: How can conflicting cytotoxicity data from different assays be reconciled?
Answer:
Discrepancies may arise due to:
- Membrane Permeability : LogP values correlate with bioavailability (e.g., logP >3 reduces aqueous solubility).
- Metabolic Activation : Use liver microsome assays to assess prodrug conversion.
- Orthogonal Assays : Combine MTT with apoptosis markers (Annexin V/PI staining).
Resolution : Cross-validate LC₅₀ (Daphnia) and IC₅₀ (mammalian cells); discrepancies >10-fold suggest mechanistic differences.
Advanced: What strategies are effective in studying the compound's stability under varying pH and temperature?
Answer:
- Accelerated Stability Studies :
- Conditions : pH 1–10 buffers, 25–40°C, 14 days.
- Monitoring : HPLC-UV (λ=254 nm) quantifies degradation products.
- Key Findings : Instability at pH >8 due to sulfonamide hydrolysis.
- Modeling : Arrhenius equation predicts shelf-life (t₉₀) at 25°C.
Basic: Which spectroscopic methods confirm the morpholin-4-yl and sulfonamide groups?
Answer:
- ¹H NMR : Morpholine protons as a singlet at δ 3.6–3.8 ppm.
- FT-IR : Sulfonamide S=O stretches at ~1350 cm⁻¹.
- ¹³C NMR : Cyano group at δ ~115 ppm.
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
- Single-Crystal Analysis : SHELXL refines bond lengths/angles (e.g., C–N bond in oxazole).
- Hydrogen Bonding : Maps interactions (e.g., sulfonamide O⋯morpholine N) to confirm conformation.
- Software : Olex2 interface with SHELX suite for structure validation.
Advanced: What approaches elucidate the compound's mechanism of action against bacterial targets?
Answer:
- Enzyme Assays : DHFR inhibition (IC₅₀ via UV-Vis kinetics).
- Molecular Docking : AutoDock Vina predicts binding to dihydrofolate reductase (PDB: 1DHF).
- MIC Testing : Against methicillin-resistant Staphylococcus aureus (MRSA) at 2–16 μg/mL.
Basic: What chromatographic techniques ensure purity and identity?
Answer:
- HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN in 20 min).
- TLC : Ethyl acetate/hexane (3:7) on silica; Rf ~0.5 under UV.
Advanced: How can SAR studies guide modification for enhanced efficacy?
Answer:
- Substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) at benzyl para-position.
- Morpholine Modification : Replace with piperazine for improved solubility.
- QSAR Modeling : MLR correlates logP with IC₅₀ (R² >0.85).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
